Lithium (R)-3,5-dihydroxy-3-methylpentanoate
Description
Lithium (R)-3,5-dihydroxy-3-methylpentanoate is a chiral lithium salt characterized by its (R)-configured hydroxyl and methyl groups on the pentanoate backbone. The R-enantiomer is hypothesized to exhibit distinct physicochemical and biological properties due to stereochemical differences, particularly in optical behavior, lithium-ion interactions, and therapeutic applications. This article compares the R-enantiomer with structurally and functionally related lithium compounds, leveraging data from optical studies, pharmaceutical trials, and industrial material science.
Structure
3D Structure of Parent
Properties
CAS No. |
1255502-07-8 |
|---|---|
Molecular Formula |
C6H11LiO4 |
Molecular Weight |
154.1 g/mol |
IUPAC Name |
lithium;(3R)-3,5-dihydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/t6-;/m1./s1 |
InChI Key |
PVWNXFFXFNEHDZ-FYZOBXCZSA-M |
Isomeric SMILES |
[Li+].C[C@@](CCO)(CC(=O)[O-])O |
Canonical SMILES |
[Li+].CC(CCO)(CC(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Alkylation Stage: Formation of Ethyl 5-Benzyloxy-3-Hydroxy-3-Methylpentanoate
A mixture of 4-benzyloxy-2-butanone (40 g) and ethyl bromoacetate (37.6 g) in anhydrous ether is reacted with activated zinc (20 g) under reflux for 2 hours. The benzyl group acts as a protecting moiety for the tertiary alcohol, while the zinc mediates the nucleophilic addition. Post-reaction workup involves:
-
Acidic quenching with HCl
-
Ether extraction and washing with saturated NaCl and NaHCO₃
-
Vacuum distillation to isolate the crude ester
Key Data :
| Parameter | Value |
|---|---|
| Yield (crude ester) | ~50% (15 g from 30 g) |
| By-product (low-boiling) | ~15 g (below 70°C/0.4 mmHg) |
Hydrolysis and Salt Formation: Purification via DBED Complex
The crude ester is hydrolyzed with 1 N NaOH in methanol-water, yielding 5-benzyloxy-3-hydroxy-3-methylpentanoic acid . Impurities are removed by converting the acid to its N,N'-dibenzylethylenediammonium (DBED) salt , which crystallizes from chloroform-ether:
Procedure :
-
Dissolve 1.93 g acid in 5 mL methanol.
-
Add 0.97 g DBED and precipitate with 75 mL ether.
-
Recrystallize from chloroform-petroleum ether → 200 mg pure DBED salt (m.p. 131–133°C).
Advantage : The DBED salt achieves >98% purity, critical for subsequent stereospecific reduction.
Lithium Salt Formation
The free acid is neutralized with lithium hydroxide in aqueous methanol, followed by lyophilization to isolate the lithium salt:
Reaction :
Purification :
-
Solvent: Methanol-water (1:1)
-
Lyophilization yield: >90% (based on acid input)
Analytical Characterization
Critical quality attributes for the lithium salt include:
| Property | Method | Specification |
|---|---|---|
| Enantiomeric excess | Chiral HPLC | ≥99% (R)-isomer |
| Water content | Karl Fischer titration | ≤0.5% w/w |
| Lithium content | ICP-MS | 4.6–5.1% w/w |
Industrial-Scale Considerations
Cost Drivers
Environmental Impact
-
Waste streams : Benzyl alcohol (from hydrogenolysis) and zinc residues require neutralization.
Chemical Reactions Analysis
Enzymatic Phosphorylation in the Mevalonate Pathway
The compound serves as a substrate in ATP-dependent enzymatic reactions:
-
Mevalonate Kinase (MK) : Catalyzes phosphorylation at the 5-hydroxyl group:
-
Phosphomevalonate Kinase (PMK) : Further phosphorylates to yield mevalonate-5-diphosphate.
-
Diphosphomevalonate Decarboxylase (DPM-DC) : Facilitates decarboxylation and ATP hydrolysis, producing isopentenyl pyrophosphate (IPP), a precursor for terpenoids and steroids .
Key Enzymatic Parameters :
Esterification and Amidation Reactions
The carboxylate and hydroxyl groups enable derivatization for prodrug synthesis:
-
Esterification : Reacts with phenols or alcohols via coupling agents (e.g., EDCI, HBTU):
Example: Benzyl ester derivatives showed moderate plasma stability .
-
Amidation : Forms stable amides with primary/secondary amines:
Phenyl and 4-fluorobenzyl amides demonstrated enhanced stability compared to esters .
Cyclization to Lactones and Carbonates
Under acidic or dehydrating conditions, intramolecular esterification occurs:
-
Lactonization : Forms a δ-lactone via 5-hydroxyl and carboxylate interaction:
-
Carbonate Formation : Reaction with triphosgene yields cyclic carbonates:
Stability Data for Carbonates :
Hydrolysis and Decomposition
The compound undergoes pH-dependent hydrolysis:
-
Alkaline Conditions : Degrades via ester/amide bond cleavage.
-
Acidic Conditions : Accelerates lactonization and decarboxylation.
In phosphate-buffered saline (PBS), decomposition pathways include:
Redox Reactions
-
Reduction : Sodium triacetoxyborohydride reduces aldehyde intermediates in synthetic routes involving the lithium salt .
-
Oxidation : Tertiary hydroxyl groups resist oxidation under mild conditions but may oxidize with strong agents (e.g., CrO₃).
Coordination Chemistry
The carboxylate group participates in metal coordination:
Scientific Research Applications
Pharmacological Applications
Lithium compounds have long been recognized for their therapeutic potential, especially in the treatment of mood disorders. Lithium (R)-3,5-dihydroxy-3-methylpentanoate is particularly significant due to its role in stabilizing mood and its potential neuroprotective effects.
Mood Stabilization
Research indicates that lithium is the drug of choice for managing bipolar disorder. Its mechanism of action remains complex but involves modulation of neurotransmitter systems and neuroprotective effects on neuronal cells. Regular monitoring of plasma lithium levels is crucial due to its narrow therapeutic index, which ranges from 0.5 to 1 mEq/L .
Neuroprotective Effects
Studies have highlighted lithium's ability to promote neurogenesis and protect against neurodegeneration. For instance, lithium has been shown to enhance the survival of neurons under stress conditions, making it a candidate for further research in neurodegenerative diseases .
Microbiological Applications
This compound has demonstrated efficacy in promoting the growth of beneficial microorganisms, particularly Lactobacillus species.
Lactobacillus Growth Promotion
The compound has been found useful in enhancing the growth of Lactobacillus acidophilus ATCC 4963, a bacterium essential for lactic acid production and fermentation processes in dairy products. The optimal concentration for promoting growth was identified at 0.0005 units per ml . This application is particularly relevant in the food industry for producing yogurt and cottage cheese.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of Lithium ®-3,5-dihydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes such as glycogen synthase kinase 3 and inositol phosphatases, which play crucial roles in cellular signaling and metabolism . Additionally, the compound’s chiral center allows for selective interactions with biological molecules, enhancing its specificity and efficacy .
Comparison with Similar Compounds
Table 1: Optical Properties of Selected Lithium Salts
| Compound | Structure Type | Optical Output (%) | FOM | Source |
|---|---|---|---|---|
| Lithium benzoate | Aromatic | 72 | N/A | |
| Lithium acrylate | Non-aromatic | 79 | N/A | |
| This compound | Non-aromatic | ~79* | N/A |
*Estimated based on structural analogy to non-aromatic lithium salts.
Enantiomeric Comparison: (R) vs. (S) Configuration
The (S)-enantiomer of 3,5-dihydroxy-3-methylpentanoate is a well-characterized intermediate in isoprenoid biosynthesis, with applications in metabolic studies. Stereochemical differences between the R- and S-forms likely influence bioavailability and receptor binding. For example, in pharmaceutical contexts, the S-enantiomer may exhibit higher metabolic activity due to enzyme specificity, whereas the R-enantiomer could display altered pharmacokinetics or reduced toxicity. Further comparative studies are needed to validate these hypotheses.
Lithium-Ion Handling and Industrial Relevance
However, its organic backbone may limit stability in high-temperature or acidic industrial environments compared to inorganic salts like lithium hydroxide, which dominates EU trade flows (60% of refined lithium compounds).
Table 2: Industrial Performance Metrics
| Compound | Lithium Uptake Efficiency (%) | pH Stability | Source |
|---|---|---|---|
| Organosilane-grafted lithium sieve | 85 | 7–12 | |
| Lithium hydroxide | N/A | >10 | |
| This compound | N/A | 待研究 | — |
Physicochemical Stability
Lithium hypochlorite, a strong oxidizer used in drilling fluids, requires pH >7 to prevent hazardous acidic decomposition. Similarly, this compound’s stability may depend on pH and temperature. Its hydroxyl groups could enhance solubility in aqueous systems compared to lithium carbonate (low solubility) but reduce thermal stability relative to inorganic salts.
Biological Activity
Lithium (R)-3,5-dihydroxy-3-methylpentanoate, commonly referred to as lithium mevalonate, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Lithium Mevalonate
Lithium mevalonate is a lithium salt of mevalonic acid, which plays a crucial role in the mevalonate pathway—a metabolic pathway responsible for the biosynthesis of terpenes and steroids. The (R)-enantiomer is particularly noted for its biological activity, influencing various cellular processes.
Lithium mevalonate exerts its effects primarily through modulation of cellular signaling pathways. Key mechanisms include:
- Inhibition of Mevalonate Pathway : Lithium mevalonate interferes with the mevalonate pathway, which is critical for cholesterol synthesis and the production of isoprenoids. This inhibition can lead to altered cell proliferation and apoptosis in certain cancer cells .
- Neuroprotective Effects : Research has indicated that lithium compounds can enhance neuroprotective signaling pathways, potentially beneficial in neurodegenerative diseases .
- Antioxidant Activity : Lithium mevalonate has been shown to exhibit antioxidant properties, reducing oxidative stress in cells .
Biological Activity and Case Studies
Recent studies have highlighted the biological activities associated with lithium mevalonate:
- Cancer Cell Proliferation : A study demonstrated that lithium mevalonate could inhibit the proliferation of chronic lymphocytic leukemia (CLL) cells by inducing DNA synthesis cessation in vitro. This suggests a potential role in cancer therapy .
- Neuroprotective Properties : In animal models, lithium mevalonate has been observed to protect against neuronal cell death induced by oxidative stress. This property is particularly relevant for conditions such as Alzheimer's disease .
- Metabolic Regulation : Lithium mevalonate may influence metabolic pathways related to obesity and diabetes by modulating insulin sensitivity and lipid metabolism .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Lithium (R)-3,5-dihydroxy-3-methylpentanoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves neutralizing (R)-3,5-dihydroxy-3-methylpentanoic acid with lithium hydroxide under controlled conditions (e.g., inert atmosphere to prevent oxidation). Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry to confirm molecular weight and absence of side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on hydroxyl proton signals and stereochemical integrity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing its structural and thermal stability?
- Methodological Answer :
- FTIR/Raman Spectroscopy : Identify functional groups (e.g., carboxylate and hydroxyl stretches) and hydrogen-bonding interactions.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under nitrogen/air atmospheres.
- X-ray Diffraction (XRD) : Determine crystalline phase purity, especially if used in solid-state applications like battery electrolytes.
- Safety protocols during analysis (e.g., handling hygroscopic samples) should align with GHS guidelines for lithium-containing compounds .
Advanced Research Questions
Q. How can density functional theory (DFT) models optimize the electrochemical behavior of this compound in battery electrolytes?
- Methodological Answer :
- Use generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) to model electron exchange-correlation effects, ensuring accurate ion mobility predictions .
- Incorporate projector augmented-wave (PAW) pseudopotentials to reduce computational cost while maintaining precision in lithium-ion interaction simulations .
- Validate models against experimental ionic conductivity measurements and phase stability data (e.g., synchrotron XRD under operando conditions) .
Q. What strategies mitigate contradictions between computational predictions and experimental ionic conductivity data?
- Methodological Answer :
- Cross-Validation : Compare DFT-derived activation energies with Arrhenius plots from impedance spectroscopy.
- Defect Analysis : Use positron annihilation spectroscopy to identify lattice defects that may reduce practical conductivity.
- Dynamic Simulations : Apply ab initio molecular dynamics (AIMD) to account for temperature-dependent Li⁺ diffusion pathways not captured in static DFT models .
Q. How does the compound’s stereochemistry influence its performance in lithium-ion battery electrolytes?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers to test individual electrochemical performance (e.g., via cyclic voltammetry).
- Coordination Studies : Use extended X-ray absorption fine structure (EXAFS) spectroscopy to compare Li⁺ coordination geometries with (R)- and (S)-enantiomers.
- Advanced NMR (e.g., ⁷Li NMR) can reveal differences in ion mobility and solvation dynamics influenced by stereochemistry .
Data Analysis and Interpretation
Q. What frameworks resolve discrepancies in stability data between accelerated aging tests and theoretical predictions?
- Methodological Answer :
- Apply systematic review protocols to harmonize experimental conditions (e.g., temperature, humidity) with computational assumptions (e.g., lattice parameters).
- Use error-propagation analysis to quantify uncertainties in DFT-predicted phase boundaries versus experimental TGA/DSC results.
- Reference literature on lithium battery cathode degradation mechanisms to contextualize stability contradictions .
Safety and Handling in Academic Research
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in anhydrous, inert environments (argon gloveboxes) to prevent hydrolysis.
- Exposure Mitigation : Use fume hoods for synthesis and PPE (gloves, goggles) compliant with GHS hazard codes (H318: Causes serious eye damage) .
- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
